molecular formula C26H26N4O3 B286257 2-(4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,5-dioxo-1-imidazolidinyl)-N-(4-methylphenyl)acetamide

2-(4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,5-dioxo-1-imidazolidinyl)-N-(4-methylphenyl)acetamide

Cat. No.: B286257
M. Wt: 442.5 g/mol
InChI Key: XYSPQEWXKRYRJV-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,5-dioxo-1-imidazolidinyl)-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPIA and has been found to have a range of biochemical and physiological effects that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of DMPIA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, DMPIA has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, DMPIA has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DMPIA has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of COX-2. Additionally, DMPIA has been found to have anti-cancer properties, which may be due to its ability to inhibit the activity of AKT. DMPIA has also been found to have neuroprotective effects, which may be due to its ability to protect neurons from damage.

Advantages and Limitations for Lab Experiments

DMPIA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, DMPIA has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of DMPIA is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on DMPIA. One direction is to further investigate its anti-inflammatory and anti-cancer properties, with the aim of developing new treatments for inflammatory diseases and cancer. Another direction is to investigate its neuroprotective effects, with the aim of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DMPIA, which may provide insights into its potential therapeutic applications.

Synthesis Methods

DMPIA is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde with 2,5-dioxo-1-imidazolidineacetic acid to form an intermediate compound. This intermediate is then reacted with 4-methylphenylhydrazine to form the final product, DMPIA.

Scientific Research Applications

DMPIA has shown promise in a range of scientific research applications. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new cancer treatments. Additionally, DMPIA has been shown to have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(4E)-4-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O3/c1-16-9-11-21(12-10-16)27-24(31)15-29-25(32)22(28-26(29)33)14-20-13-18(3)30(19(20)4)23-8-6-5-7-17(23)2/h5-14H,15H2,1-4H3,(H,27,31)(H,28,33)/b22-14+

InChI Key

XYSPQEWXKRYRJV-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=CC=C4C)C)/NC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4C)C)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4C)C)NC2=O

Origin of Product

United States

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